L-Tyrosylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine

Description

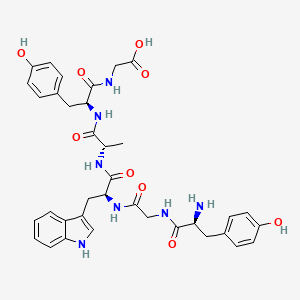

L-Tyrosylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine is a synthetic hexapeptide with the sequence Tyr-Gly-Trp-Ala-Tyr-Gly. Its molecular formula is C₃₆H₃₉N₇O₈, and its calculated molecular weight is 697.7 g/mol. The peptide features two tyrosine (Tyr) residues, known for their phenolic hydroxyl groups, and a central tryptophan (Trp), which contributes a bulky indole ring.

Properties

CAS No. |

649570-20-7 |

|---|---|

Molecular Formula |

C36H41N7O9 |

Molecular Weight |

715.8 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C36H41N7O9/c1-20(33(49)43-29(35(51)40-19-32(47)48)15-22-8-12-25(45)13-9-22)41-36(52)30(16-23-17-38-28-5-3-2-4-26(23)28)42-31(46)18-39-34(50)27(37)14-21-6-10-24(44)11-7-21/h2-13,17,20,27,29-30,38,44-45H,14-16,18-19,37H2,1H3,(H,39,50)(H,40,51)(H,41,52)(H,42,46)(H,43,49)(H,47,48)/t20-,27-,29-,30-/m0/s1 |

InChI Key |

BFQMWIAZVWFQFJ-ZXQXXDJJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

The hexapeptide Tyr-Gly-Trp-Ala-Tyr-Gly comprises two tyrosine residues (Tyr), glycine (Gly), tryptophan (Trp), and alanine (Ala). The presence of aromatic side chains (Tyr, Trp) confers hydrophobic interactions, while glycine enhances conformational flexibility. Such peptides are often investigated for therapeutic potential, including blood-brain barrier (BBB) penetration or receptor targeting, as implied by analogous compounds in peptide therapeutic conjugates.

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Loading

SPPS is the gold standard for synthesizing peptides ≤ 50 residues. A Wang or Rink amide resin is typically employed, with the latter preferred for C-terminal amidation. For Tyr-Gly-Trp-Ala-Tyr-Gly, Rink amide resin (0.6 mmol/g loading) ensures efficient cleavage and minimizes racemization.

Fmoc Deprotection and Amino Acid Coupling

Each amino acid is sequentially coupled using Fmoc chemistry:

- Deprotection : 20% piperidine in dimethylformamide (DMF) removes Fmoc groups.

- Activation : Amino acids (4 eq) are activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU, 4 eq) and N,N-diisopropylethylamine (DIPEA, 8 eq) in DMF.

- Coupling : Reactions proceed for 1–2 hours at 25°C, with double couplings for sterically hindered residues (e.g., Trp).

Table 1: Coupling Parameters for Tyr-Gly-Trp-Ala-Tyr-Gly

| Residue | Activation Reagent | Coupling Time (h) | Solvent |

|---|---|---|---|

| Gly | HBTU | 1 | DMF |

| Trp | HATU | 2 | DMSO |

| Tyr | HBTU | 1.5 | DMF |

Cleavage and Side-Chain Deprotection

Post-synthesis, the peptide-resin is treated with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 2–4 hours. TFA cleaves the peptide from the resin while removing side-chain protecting groups (e.g., tert-butyl for Tyr). The crude peptide is precipitated in cold diethyl ether and lyophilized.

Solution-Phase Synthesis

While SPPS dominates industrial production, solution-phase synthesis may be used for fragment condensation. For instance, coupling Tyr-Gly and Trp-Ala-Tyr-Gly fragments via ethyl cyano(hydroxyimino)acetate (Oxyma) and N,N'-diisopropylcarbodiimide (DIC) reduces steric hindrance. However, this method demands extensive purification after each step.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) purifies the crude peptide. A gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 minutes) resolves impurities. Sigma-Aldrich reports ≥95% purity for analogous peptides using this method.

Table 2: HPLC Conditions for Tyr-Gly-Trp-Ala-Tyr-Gly

| Parameter | Value |

|---|---|

| Column | C18, 5 µm |

| Flow Rate | 1 mL/min |

| Detection | UV 214 nm |

| Gradient | 5–95% AcCN in 30 min |

Challenges and Optimization

Industrial and Therapeutic Relevance

The patent WO2010063124A1 highlights peptide conjugates for metabolic disorders, underscoring the need for high-purity peptides like Tyr-Gly-Trp-Ala-Tyr-Gly. SPPS ensures scalability, with batch yields >500 mg achievable in research settings.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine can undergo various chemical reactions, including:

Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or peracids.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Tyrosylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Tyrosylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine involves its interaction with specific molecular targets and pathways. For instance, the peptide may bind to receptors on cell surfaces, triggering intracellular signaling cascades that modulate various biological processes. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

His-Gly-Trp-Ala-Tyr-Gly (CAS 649570-16-1)

- Sequence : His-Gly-Trp-Ala-Tyr-Gly

- Molecular Formula : C₃₃H₃₉N₉O₈

- Molecular Weight : 689.72 g/mol

- Key Differences: The N-terminal tyrosine in the target compound is replaced with histidine (His), introducing an imidazole group. This substitution increases the peptide’s basicity (pKa ~6.0) compared to the phenolic hydroxyl (pKa ~10) of Tyr. Functional Implications: His enhances metal-binding capacity and pH-dependent solubility, whereas Tyr’s hydroxyl group may improve antioxidant activity.

L-Tyrosylglycyl-L-phenylalanylglycyl-Glycine (CAS 105250-85-9)

- Sequence : Tyr-Gly-Phe-Gly-Gly

- Molecular Formula : C₂₄H₂₉N₅O₇

- Molecular Weight : 499.52 g/mol

- Key Differences :

- A shorter pentapeptide lacking the Trp-Ala-Tyr segment. Phenylalanine (Phe) replaces Trp, reducing steric bulk and UV absorbance (λmax ~257 nm for Phe vs. ~280 nm for Trp).

- Functional Implications : Marketed as Osteogenic Growth Peptide (OGP 10-14) or historphin , this peptide promotes bone regeneration, suggesting sequence-dependent bioactivity. The absence of Trp may limit antioxidant capacity compared to the target compound.

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

- His-Gly-Trp-Ala-Tyr-Gly : The histidine residue may enable interactions with metal ions (e.g., Zn²⁺ or Cu²⁺), relevant in enzymatic or transport systems .

- OGP (10-14) : Demonstrated osteogenic activity in preclinical studies, likely mediated through glycine-rich motifs facilitating collagen binding .

- The Ala residue may enhance conformational flexibility compared to bulkier residues.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing L-Tyrosylglycyl-L-tryptophyl-L-alanyl-L-tyrosylglycine?

- Methodology : Solid-phase peptide synthesis (SPPS) is the primary method. This involves sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound chain, followed by deprotection and cleavage. Critical steps include optimizing coupling efficiency (e.g., using HBTU/HOBt activators) and minimizing racemization during deprotection with piperidine or TFA .

- Key Challenges : Side-chain protection strategies (e.g., Trp requires indole protection) and resin selection (Wang or Rink amide resins) to ensure high yields .

Q. How is the structural identity of this peptide validated in academic research?

- Analytical Techniques :

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., observed vs. calculated m/z for C₃₈H₅₂N₁₀O₁₀, MW 808.88) .

- NMR Spectroscopy : 2D NMR (COSY, NOESY) to resolve sequence-specific spin systems and confirm backbone connectivity .

- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (e.g., Trp absorbance at 280 nm) to assess purity ≥95% .

Q. What are the primary biological research applications of this peptide?

- Functional Roles : Investigated for potential bioactivity in cell signaling (e.g., receptor binding) or enzyme modulation, influenced by aromatic residues (Tyr, Trp) that mediate hydrophobic interactions .

- Experimental Models : Used in vitro assays (e.g., HEK-293 cells for GPCR studies) or structural biology (crystallography of peptide-protein complexes) .

Advanced Research Questions

Q. How can researchers optimize SPPS for high-yield production of this peptide?

- Critical Factors :

- Coupling Efficiency : Use of double couplings for sterically hindered residues (e.g., Trp, Tyr).

- Deprotection Monitoring : Kaiser test for free amine groups to prevent incomplete deprotection .

- Aggregation Mitigation : Incorporate pseudoproline dipeptides or backbone amide protectants (e.g., Hmb) for sequences prone to β-sheet formation .

Q. How should conflicting bioactivity data across studies be analyzed?

- Resolution Strategies :

- Sequence Verification : Confirm peptide integrity via MS/MS to rule out truncations or oxidation (e.g., Met or Trp degradation) .

- Assay Variability : Standardize cell culture conditions (e.g., serum-free media to avoid nonspecific binding) and use internal controls (e.g., scrambled-sequence peptides) .

- Structural Dynamics : Circular dichroism (CD) to assess conformational changes under experimental conditions (e.g., pH, temperature) .

Q. What methodologies address the peptide’s stability in physiological environments?

- Stability Profiling :

- Serum Stability Assays : Incubate with human serum and quantify degradation via HPLC at 0, 1, 4, 24 hours .

- Chemical Modifications : PEGylation or D-amino acid substitution (e.g., D-Ala) to reduce protease susceptibility .

- Storage Optimization : Lyophilization with cryoprotectants (e.g., trehalose) and storage at -80°C in amber vials to prevent photodegradation .

Q. How can mechanistic studies elucidate its bioactivity?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.